[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
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Overview
Description
The compound [(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: Formation of ester bonds through reactions with carboxylic acids or their derivatives, often using catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions, which may involve the use of Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups typically results in the formation of ketones or aldehydes, while reduction of carbonyl groups yields alcohols.
Scientific Research Applications
[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and metabolic disorders.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves its interaction with specific molecular targets and pathways. These interactions can include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate: can be compared with other similar compounds, such as:
[(8R,9S,13S,14S,17S)-13-methyl-17-(phenylamino)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol]: Known for its estrogenic activity and used in hormone replacement therapy.
[(8R,9S,10R,13S,14S,17S)-13-ethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl decanoate]: Utilized in the synthesis of steroids and other bioactive molecules.
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H40O5 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C28H40O5/c1-4-6-8-26(30)32-18-10-11-19-20-14-15-28(3)23(21(20)17-24(29)22(19)16-18)12-13-25(28)33-27(31)9-7-5-2/h10-11,16,20-21,23-25,29H,4-9,12-15,17H2,1-3H3/t20-,21-,23+,24+,25+,28+/m1/s1 |
InChI Key |
ZRWOPFAKXJNVSM-UOCRQBEPSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=C3C=CC(=C4)OC(=O)CCCC)O)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)CCCC)O)C |
Origin of Product |
United States |
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